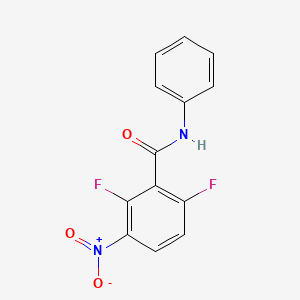

2,6-difluoro-3-nitro-N-phenylbenzamide

Description

2,6-Difluoro-3-nitro-N-phenylbenzamide is a substituted aromatic compound whose significance in academic research is derived from its potential as a versatile synthetic intermediate. The specific arrangement of its functional groups—two fluorine atoms, a nitro group, and an N-phenylamide moiety—on a benzene (B151609) ring offers multiple avenues for chemical modification and the construction of more complex molecular frameworks. The properties of this compound are largely dictated by the interplay of these substituents, which are well-established modulators of chemical reactivity and biological activity.

Substituted benzamides are a cornerstone class of compounds in organic chemistry, recognized for their wide-ranging applications and versatile reactivity. The benzamide (B126) scaffold, consisting of a benzene ring attached to an amide functional group, serves as a foundational structure in numerous natural products and synthetic molecules. In medicinal chemistry, benzamide derivatives have been extensively investigated for a variety of therapeutic applications. Research has demonstrated their potential as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.ai The amide linkage provides a stable, planar unit capable of participating in hydrogen bonding, a critical interaction for binding to biological targets like enzymes and receptors.

From a synthetic perspective, benzamides are valuable intermediates. The amide group can influence the regioselectivity of electrophilic aromatic substitution on the benzene ring. Furthermore, the C-N amide bond itself can be formed or cleaved under various reaction conditions, providing a robust handle for molecular elaboration. Modern synthetic methods continue to expand the toolkit for creating diverse libraries of substituted benzamides for screening in drug discovery and materials science. ontosight.ai

The introduction of fluorine and nitro groups into aromatic systems profoundly alters their physicochemical and reactive properties. Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects are substantial. In medicinal chemistry, fluorination is a common strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netnih.gov It can also increase a molecule's binding affinity to target proteins and modulate properties like lipophilicity and membrane permeation. researchgate.netnih.govjmu.edu The presence of fluorine on a benzene ring generally deactivates it towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

The nitro group (–NO₂) is a powerful electron-withdrawing group, a property that dominates its chemical behavior. wikipedia.org Its presence strongly deactivates an aromatic ring towards electrophilic attack but significantly facilitates nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. wikipedia.org This reactivity makes nitroaromatic compounds essential building blocks in organic synthesis. nih.govmdpi-res.com Furthermore, the nitro group itself is a versatile functional group that can be readily reduced to an amino group (–NH₂), providing a gateway to a vast array of other functionalities and heterocyclic systems. wikipedia.org This transformation is a fundamental step in the synthesis of many dyes, pharmaceuticals, and agricultural chemicals. numberanalytics.com

The N-phenylbenzamide scaffold, where a benzamide's nitrogen atom is substituted with a phenyl group, is a privileged structure in chemical and pharmaceutical research. This motif is present in a multitude of compounds that exhibit significant biological activity. For instance, derivatives of N-phenylbenzamide have been investigated as potential anticancer, antiviral, and antiparasitic agents. nih.govnih.govresearchgate.netacs.org The scaffold provides a rigid framework that can be readily functionalized on either of its two aromatic rings, allowing for systematic exploration of structure-activity relationships (SAR).

The N-phenylbenzamide core has been identified as a key component in molecules designed to interact with specific biological targets. For example, research into new therapeutics for neglected diseases like African trypanosomiasis has utilized this scaffold to develop DNA minor groove binders. acs.org In other studies, N-phenylbenzamide derivatives have been synthesized and evaluated as inhibitors of enterovirus 71. nih.gov The synthetic accessibility and the ability to fine-tune the steric and electronic properties through substitution make the N-phenylbenzamide scaffold a recurring theme in the quest for novel bioactive compounds.

Specific academic studies focusing exclusively on this compound are not extensively documented in peer-reviewed literature. However, its structure suggests clear objectives for its use in synthetic research. The primary research goal involving this compound would be its application as a chemical intermediate for the synthesis of more complex molecules. The molecule is highly activated towards nucleophilic aromatic substitution. The nitro group at position 3, flanked by two electron-withdrawing fluorine atoms at positions 2 and 6, makes the ring electron-deficient and primed for reaction with nucleophiles.

The scope of research would likely involve reacting this compound with various nucleophiles to displace one of the fluorine atoms or the nitro group. This would enable the introduction of diverse functional groups and the construction of novel molecular scaffolds. A key objective would be to leverage the established biological relevance of the 2,6-difluorobenzamide (B103285) motif, which is known to be important for the activity of certain enzyme inhibitors. mdpi.com By using this compound as a starting material, researchers can synthesize new analogues of biologically active compounds, aiming to improve potency, selectivity, or pharmacokinetic properties. The subsequent reduction of the nitro group to an amine would provide another strategic point for diversification, allowing for the synthesis of fused heterocyclic systems or further substitution.

Data Tables

Table 1: Physicochemical Properties of this compound

Click to view table

| Property | Value |

| Molecular Formula | C₁₃H₈F₂N₂O₃ |

| Molecular Weight | 278.22 g/mol |

| CAS Number | 646497-60-1 |

| Appearance | Solid (form) |

Table 2: Chemical Compounds Mentioned in this Article

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-nitro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O3/c14-9-6-7-10(17(19)20)12(15)11(9)13(18)16-8-4-2-1-3-5-8/h1-7H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAGKAYKWQRWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2,6 Difluoro 3 Nitro N Phenylbenzamide

Historical and Contemporary Approaches to N-Phenylbenzamide Synthesis

The construction of the amide bond in N-phenylbenzamides can be achieved through a variety of synthetic routes, ranging from classical methods to modern catalytic systems. These approaches offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Nucleophilic Acyl Substitution Routes

Nucleophilic acyl substitution is a cornerstone of amide bond formation. This method typically involves the reaction of a carboxylic acid derivative with an aniline (B41778). The most common approach is the conversion of a carboxylic acid to a more reactive acylating agent, such as an acyl chloride or an acid anhydride, which then readily reacts with an aniline to form the corresponding N-phenylbenzamide.

The reaction of a benzoyl chloride with an aniline is a widely used and efficient method for preparing N-phenylbenzamides. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The general mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the benzoyl chloride, followed by the elimination of a chloride ion.

Another classical approach involves the use of coupling reagents that activate the carboxylic acid in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in combination with additives like N-hydroxybenzotriazole (HOBt), facilitate the formation of an active ester intermediate, which then reacts with the aniline to yield the amide.

Metal-Catalyzed Amidation and Aminocarbonylation Reactions

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of N-phenylbenzamides, offering milder reaction conditions and broader functional group tolerance.

Metal-Catalyzed Amidation: Direct amidation of carboxylic acids with amines catalyzed by transition metals, such as titanium, zirconium, and hafnium complexes, provides an environmentally benign route where water is the only byproduct. These methods avoid the use of stoichiometric activating agents, thus improving atom economy.

Metal-Catalyzed Aminocarbonylation: Palladium-catalyzed aminocarbonylation reactions have become a versatile method for the synthesis of amides. These reactions typically involve the coupling of an aryl halide or triflate with an amine and carbon monoxide. Molybdenum hexacarbonyl can also be used as a solid source of carbon monoxide. This methodology allows for the convergent synthesis of N-phenylbenzamides from readily available starting materials. For instance, the palladium-catalyzed reductive aminocarbonylation of aryl bromides and iodides with nitroarenes provides a direct route to N-phenylbenzamides.

Oxidative Amidation Methods

Oxidative amidation represents an alternative strategy for amide bond formation that avoids the pre-activation of the carboxylic acid. These methods often involve the in-situ generation of an active acylating species from an aldehyde or an alcohol in the presence of an oxidizing agent and an amine. A variety of catalysts, including those based on copper, iron, and iodine, have been developed for this transformation. For example, a system using iodine and tert-butyl hydroperoxide (TBHP) can be employed for the synthesis of benzamides from benzylamines or benzyl (B1604629) cyanides.

Specific Synthesis of 2,6-Difluoro-3-nitro-N-phenylbenzamide and Relevant Analogues

The synthesis of the specifically substituted compound, this compound, requires a strategic approach to introduce the fluorine and nitro groups onto the benzamide (B126) ring with the correct regiochemistry. A plausible and efficient synthetic route involves the initial preparation of a substituted benzoic acid precursor, followed by amidation.

Strategies for Introducing Fluorine Substituents onto the Benzamide Ring

The introduction of fluorine atoms onto an aromatic ring can be achieved through several methods. For the synthesis of a 2,6-difluorinated benzamide, a common starting material is 2,6-difluorobenzoic acid. This precursor is commercially available and serves as a convenient building block.

Alternatively, fluorination can be achieved through nucleophilic aromatic substitution (SNAr) reactions on appropriately activated aromatic rings. For instance, a substrate with leaving groups at the 2 and 6 positions, such as chlorine or bromine, can be treated with a fluoride (B91410) source, like potassium fluoride, to introduce the fluorine atoms. However, for the specific target molecule, starting with a pre-fluorinated precursor is generally more straightforward.

Methods for Directing Nitro Group Placement on the Benzamide Ring

The introduction of a nitro group at the 3-position of a 2,6-difluorinated benzene (B151609) ring is a key step in the synthesis of the target molecule. The fluorine atoms at the 2 and 6 positions are ortho, para-directing groups. However, due to steric hindrance at the ortho positions, electrophilic substitution is often directed to the para position (position 4). To achieve nitration at the 3-position, a specific synthetic strategy is required.

A documented and effective method for the synthesis of the key intermediate, 2,6-difluoro-3-nitrobenzoic acid, starts from 2,6-difluorobenzoic acid. The nitration is carried out using a mixture of concentrated sulfuric acid and potassium nitrate. In this reaction, the strong electron-withdrawing effect of the carboxylic acid group, combined with the directing effects of the fluorine atoms, facilitates the introduction of the nitro group at the 3-position.

The general procedure for the synthesis of 2,6-difluoro-3-nitrobenzoic acid is as follows: 2,6-difluorobenzoic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or potassium nitrate in sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermicity and selectivity of the reaction. The fluorine atoms, being ortho, para-directing, and the carboxylic acid group, being meta-directing, influence the position of nitration. In this specific case, the nitration occurs at the position meta to the carboxylic acid and ortho to one of the fluorine atoms, yielding the desired 2,6-difluoro-3-nitrobenzoic acid.

Once the 2,6-difluoro-3-nitrobenzoic acid is obtained, it can be converted to the corresponding N-phenylbenzamide. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as 2,6-difluoro-3-nitrobenzoyl chloride. This can be accomplished by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with aniline in the presence of a base to afford the final product, this compound.

Table 1: Summary of Synthetic Steps for this compound

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Nitration | 2,6-Difluorobenzoic acid | Conc. H₂SO₄, KNO₃ | 2,6-Difluoro-3-nitrobenzoic acid |

| 2 | Acyl Chloride Formation | 2,6-Difluoro-3-nitrobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 2,6-Difluoro-3-nitrobenzoyl chloride |

| 3 | Amidation | 2,6-Difluoro-3-nitrobenzoyl chloride | Aniline, Base (e.g., Pyridine) | This compound |

This sequential approach, starting with the readily available 2,6-difluorobenzoic acid, allows for the controlled introduction of the nitro group at the desired position, followed by the formation of the amide bond to yield the target compound.

Optimization of Reaction Conditions for Compound Formation

The synthesis of this compound, typically proceeding via the acylation of aniline with a 2,6-difluoro-3-nitrobenzoyl derivative, is highly dependent on the careful optimization of several reaction parameters.

Reactant Molar Ratios and Concentrations

The stoichiometry of the reactants is a fundamental parameter in the synthesis of amides. While a 1:1 molar ratio of the amine and the carboxylic acid derivative is theoretically required, variations are often employed to maximize yield. In many direct amidation processes, adjusting the molar ratios can shift the reaction equilibrium, particularly when removing byproducts like water. nih.gov For reactions involving a more reactive acylating agent, such as an acid chloride, a ratio close to equimolar is often efficient. organic-chemistry.org

Below is a representative data table illustrating the effect of reactant molar ratios on the yield of an N-arylbenzamide synthesis.

| Entry | Molar Ratio (Acid Derivative:Aniline) | Concentration (mol/L) | Yield (%) |

| 1 | 1:1.0 | 0.1 | 85 |

| 2 | 1:1.2 | 0.1 | 92 |

| 3 | 1:1.5 | 0.1 | 93 |

| 4 | 1.2:1.0 | 0.1 | 88 |

| 5 | 1:1.2 | 0.2 | 95 |

This data is illustrative and represents a typical optimization study for N-arylbenzamide synthesis.

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent plays a crucial role in amidation reactions. The solvent must solubilize the reactants while not participating in unwanted side reactions. For direct amidations, solvents such as dioxane, toluene, and ethyl acetate have proven effective. nih.gov The polarity of the solvent can significantly impact reaction rates and outcomes. In some catalytic systems, solvent-free conditions are employed, particularly in industrial applications aiming for greener synthesis protocols. rsc.org

The following table demonstrates the influence of different solvents on a representative N-arylbenzamide synthesis.

| Entry | Solvent | Dielectric Constant | Yield (%) |

| 1 | Dioxane | 2.2 | 94 |

| 2 | Toluene | 2.4 | 91 |

| 3 | Tetrahydrofuran (THF) | 7.6 | 88 |

| 4 | Ethyl Acetate | 6.0 | 85 |

| 5 | Acetonitrile | 37.5 | 75 |

This data is illustrative and represents a typical optimization study for N-arylbenzamide synthesis.

Temperature and Reaction Time Parameters

Temperature and reaction time are interdependent variables that must be optimized to ensure complete reaction without promoting decomposition or side-product formation. While some modern catalytic methods for amide synthesis can proceed at room temperature, many direct amidation reactions require elevated temperatures, often in the range of 80-120°C, to achieve a reasonable reaction rate. nih.govacs.org Monitoring the reaction progress over time, typically by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is essential to determine the optimal reaction duration.

A typical study of temperature and time effects is shown below.

| Entry | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 25 (Room Temp) | 24 | <10 |

| 2 | 60 | 12 | 75 |

| 3 | 80 | 6 | 96 |

| 4 | 80 | 12 | >99 |

| 5 | 100 | 4 | >99 |

This data is illustrative and represents a typical optimization study for N-arylbenzamide synthesis.

Role of Catalysts and Promoters in Reaction Pathways

While the reaction between a highly reactive acid chloride and an amine may not require a catalyst, the direct condensation of a carboxylic acid and an amine typically necessitates one to proceed efficiently. libretexts.org Various catalytic systems have been developed for direct amidation, including those based on boron compounds, such as boric acid and ortho-iodo arylboronic acids. catalyticamidation.infomdpi.com Transition metals like ruthenium, copper, and hafnium have also been employed to catalyze amide bond formation. nih.govacs.org In reactions that produce acidic byproducts, such as the reaction of an acid chloride generating HCl, a promoter like pyridine or triethylamine is often added as a base to neutralize the acid and drive the reaction forward.

Purification and Isolation Techniques for this compound

Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts.

Recrystallization Methodologies

Recrystallization is a primary technique for the purification of solid organic compounds like this compound. researchgate.net The method relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures or are insoluble at high temperatures.

For polar amide compounds, polar solvents or mixtures are often effective. pitt.edu Common choices include ethanol, acetonitrile, acetone, or mixtures such as ethanol/water and ethyl acetate/heptane. researchgate.netreddit.com The selection process is typically empirical, involving screening various solvents to find one that provides good recovery of pure crystalline material.

The table below provides a hypothetical solubility profile to guide solvent selection for the recrystallization of an N-arylbenzamide.

| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 78°C ( g/100 mL) | Crystal Quality |

| Water | <0.1 | <0.1 | Insoluble |

| Ethanol | 0.5 | 8.5 | Good |

| Acetone | 5.2 | 15.1 | Poor (oiling out) |

| Ethyl Acetate | 2.1 | 12.3 | Fair |

| Heptane | <0.1 | 0.2 | Insoluble |

| Ethanol/Water (9:1) | 0.2 | 7.8 | Excellent |

This data is illustrative and represents a typical solvent screening for recrystallization.

Chromatographic Separation Techniques

The purification of the target compound, this compound, from reaction mixtures is a critical step to ensure high purity of the final product. While specific, detailed chromatographic methods for this exact molecule are not extensively documented in publicly available scientific literature, general principles of chromatography for related aromatic nitro compounds and N-arylbenzamides can be applied. Chromatographic techniques are essential for separating the desired product from starting materials, by-products, and other impurities. The choice of technique and specific conditions depends on the scale of the purification and the physicochemical properties of the compounds in the mixture.

Typically, for compounds of this nature, both normal-phase and reversed-phase chromatography are viable options. Normal-phase chromatography, often employing silica gel as the stationary phase, is a common and effective method for the purification of moderately polar organic compounds. Separation is achieved based on the differential adsorption of the components to the polar stationary phase, with elution being carried out using a non-polar mobile phase, often a mixture of solvents like hexanes and ethyl acetate. The polarity of the mobile phase is generally increased gradually to elute compounds with increasing polarity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers another powerful tool for the purification and analysis of such compounds. In this technique, a non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol. This method separates molecules based on their hydrophobicity.

For the separation of this compound, a hypothetical purification protocol using column chromatography could be developed. The conditions outlined in the table below are based on standard practices for similar compounds and serve as a starting point for method development.

Table 1: Representative Normal-Phase Column Chromatography Parameters for Purification

| Parameter | Condition |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%) |

| Loading Technique | Dry loading with silica gel |

| Elution Mode | Gradient |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization |

In a preparative laboratory setting, the crude product would be adsorbed onto a small amount of silica gel, and the solvent evaporated. This solid material is then carefully loaded onto the top of a prepared silica gel column. The elution process begins with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes), and the polarity is gradually increased. Fractions are collected and analyzed by TLC to identify those containing the pure product.

For analytical purposes and for the purification of smaller quantities with higher resolution, HPLC is the preferred method. The conditions for an analytical RP-HPLC method would need to be optimized to achieve good separation between the target compound and any impurities.

Table 2: Illustrative Reversed-Phase HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

It is important to note that the optimal chromatographic conditions would need to be determined empirically. The presence of the nitro group and two fluorine atoms, in addition to the amide linkage, influences the polarity and solubility of the molecule, which are key factors in achieving successful chromatographic separation. The development of a specific and validated chromatographic method is crucial for both the synthesis and quality control of this compound.

Structural Elucidation and Advanced Characterization of 2,6 Difluoro 3 Nitro N Phenylbenzamide

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data available.

No experimental data available.

No experimental data available.

No experimental data available.

Infrared (IR) Spectroscopy

No experimental data available.

Further research or the de novo synthesis and spectroscopic analysis of 2,6-difluoro-3-nitro-N-phenylbenzamide would be required to populate the data tables and provide the detailed research findings requested for this article.

Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional moieties: the amide group, the nitro group, the carbon-fluorine bonds, and the aromatic rings.

The N-H stretching vibration of the secondary amide typically appears as a sharp, single band in the region of 3500–3300 cm⁻¹ pressbooks.pubopenstax.org. The position of this band can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is one of the most intense absorptions in the spectrum, generally found between 1680 and 1630 cm⁻¹ lumenlearning.comlibretexts.org. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is observed in the 1550–1510 cm⁻¹ range.

The nitro (NO₂) group exhibits two characteristic stretching vibrations: an asymmetric stretch, typically strong and found between 1560 and 1520 cm⁻¹, and a symmetric stretch, which is usually of medium intensity and appears in the 1360–1345 cm⁻¹ region. The presence of strong electron-withdrawing fluorine atoms and the nitro group on the benzoyl ring can slightly shift these frequencies.

Aromatic C-H stretching vibrations are typically observed as a group of weaker bands in the 3100–3000 cm⁻¹ range lumenlearning.comlibretexts.org. The C=C stretching vibrations within the aromatic rings give rise to several bands of variable intensity in the 1600–1450 cm⁻¹ region pressbooks.pubopenstax.org. The carbon-fluorine (C-F) bonds produce strong absorption bands in the fingerprint region of the spectrum, typically between 1200 and 1000 cm⁻¹.

Table 1: Vibrational Mode Assignments for this compound This table presents expected vibrational frequencies based on characteristic group absorptions. Actual experimental values may vary.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

|---|---|---|---|

| ~3350 | Medium, Sharp | N-H Stretch | Amide |

| ~3080 | Weak | Aromatic C-H Stretch | Aromatic Rings |

| ~1670 | Strong | C=O Stretch (Amide I) | Amide |

| ~1590, ~1480 | Medium-Weak | C=C Ring Stretch | Aromatic Rings |

| ~1540 | Strong | Asymmetric NO₂ Stretch | Nitro |

| ~1520 | Medium | N-H Bend (Amide II) | Amide |

| ~1350 | Medium | Symmetric NO₂ Stretch | Nitro |

| ~1100 | Strong | C-F Stretch | Fluoro-aromatic |

| ~750 | Strong | C-H Out-of-plane Bend | Aromatic Rings |

Spectroscopic Signatures of Hydrogen Bonding Interactions

The molecular structure of this compound, with a nitro group at the ortho position relative to the amide linkage, allows for the formation of an intramolecular hydrogen bond between the amide proton (N-H) and an oxygen atom of the nitro group. This interaction creates a stable six-membered ring-like structure known as an S(6) ring motif researchgate.net.

The formation of such an intramolecular hydrogen bond has distinct spectroscopic signatures. In IR spectroscopy, the N-H stretching frequency is shifted to a lower wavenumber (a "red shift") compared to a similar compound without this interaction. The band also tends to become broader and more intense. For example, in ortho-nitroaniline, the presence of an intramolecular N-H···O bond is indicated by a larger separation between the asymmetric and symmetric N-H stretching frequencies compared to its para-isomer niscpr.res.in. Similarly, in ortho-substituted benzamides, intramolecular hydrogen bonds between an amide oxygen and an amine hydrogen have been confirmed through spectroscopic and crystallographic methods nih.gov.

In ¹H NMR spectroscopy, the proton involved in the hydrogen bond (the amide N-H proton) typically resonates at a significantly downfield chemical shift (higher ppm value) due to deshielding semanticscholar.org. This downfield shift is a strong indicator of its participation in a hydrogen bond. The chemical shift of this proton is also often less sensitive to changes in solvent concentration compared to protons involved in intermolecular hydrogen bonds. Studies on related nitro enamides have confirmed the presence of strong intramolecular hydrogen bonds through various spectroscopic methods, including NMR and IR researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophoric systems of the two substituted aromatic rings. The primary electronic transitions observed are of the π → π* and n → π* types.

The benzene (B151609) rings and the carbonyl group contain π electrons that can be excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). These π → π* transitions are typically high in intensity (large molar absorptivity, ε) and are expected to occur for this molecule. The presence of substituents on the aromatic rings—specifically the nitro group, fluoro groups, and the amide linkage—modifies the energy levels of the molecular orbitals and thus shifts the absorption maxima (λ_max).

The nitro group itself is a powerful chromophore. Nitroaromatic compounds generally exhibit strong absorption bands, and the position can be affected by steric hindrance from adjacent groups, which may force the nitro group out of the plane of the benzene ring, decreasing conjugation iu.edu. Additionally, the carbonyl group (C=O) and the lone pairs on the amide nitrogen and nitro oxygens can give rise to n → π* transitions. These transitions involve the promotion of a non-bonding electron to an anti-bonding π* orbital. They are typically much lower in intensity (small ε) compared to π → π* transitions researchgate.net.

Based on theoretical studies of similar nitro-substituted benzamides, multiple absorption bands are expected researchgate.net. A strong absorption band corresponding to a π → π* transition is anticipated at a lower wavelength, while a weaker, longer-wavelength band may be attributed to an n → π* transition associated with the nitro and carbonyl groups researchgate.netresearchgate.net.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity (ε) |

|---|---|---|---|

| π → π* | Substituted Benzene Rings, C=O | 200 - 280 | High |

| n → π* | NO₂, C=O | 270 - 350 | Low |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The mass spectrum of this compound would show a molecular ion peak (M⁺˙) corresponding to the molar mass of the compound. The fragmentation pattern provides valuable structural information.

For N-phenylbenzamides, a common fragmentation pathway is the cleavage of the amide bond (α-cleavage). This can lead to the formation of two primary fragment ions: the benzoyl cation ([C₇H₂F₂NO]⁺) and the phenylaminyl radical, or alternatively, the anilino cation ([C₆H₅NH]⁺) and a benzoyl radical. The benzoyl-type cations are often prominent in the spectra of benzamides. In this specific molecule, the 2,6-difluoro-3-nitrobenzoyl cation would be a key fragment.

Further fragmentation of this benzoyl cation could involve the loss of the nitro group (as NO₂ or NO) or carbon monoxide (CO). The phenyl ring portion can also undergo fragmentation, although the aromatic ring itself is relatively stable. Aromatic nitro compounds are known to fragment via the loss of NO⁺ (m/z = 30) and NO₂⁺ (m/z = 46) miamioh.edu.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value (Nominal) | Possible Ion Structure | Fragmentation Pathway |

|---|---|---|

| 278 | [C₁₃H₈F₂N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [C₇H₂F₂NO₂]⁺ | Cleavage of amide C-N bond |

| 139 | [C₇H₂F₂O]⁺ | Loss of NO₂ from m/z 185 |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of anilino group |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to several decimal places. This capability allows for the determination of the exact mass of an ion, which can be used to deduce its elemental composition with high confidence thermofisher.com. While standard mass spectrometry provides the nominal mass (integer mass), HRMS can distinguish between different molecular formulas that have the same nominal mass thermofisher.com.

For this compound, the molecular formula is C₁₃H₈F₂N₂O₃. Using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), the monoisotopic mass can be calculated with high precision. An HRMS instrument, such as an Orbitrap or FT-ICR mass spectrometer, can measure this mass with an error of less than 5 parts per million (ppm), unequivocally confirming the elemental formula researchgate.netnih.gov. This is particularly crucial for distinguishing the target compound from any potential isobaric interferences in a complex sample thermofisher.com.

Table 4: Exact Mass Calculation for this compound

| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 13 | 12.000000 | 156.000000 |

| Hydrogen | ¹H | 8 | 1.007825 | 8.062600 |

| Fluorine | ¹⁹F | 2 | 18.998403 | 37.996806 |

| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |

| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |

| Total | Calculated Monoisotopic Mass | 278.05030 |

X-ray Crystallographic Analysis

While a specific crystal structure for this compound is not available in the cited literature, analysis of closely related N-phenylbenzamide structures allows for a detailed prediction of its solid-state conformation and intermolecular interactions iucr.orgmdpi.comnih.govnih.gov.

In substituted N-phenylbenzamides, the two aromatic rings are typically not coplanar. The dihedral angle between the plane of the benzoyl ring and the N-phenyl ring is influenced by the steric and electronic effects of the substituents. For instance, in 2,6-dichloro-N-phenylbenzamide, this dihedral angle is reported to be between 48.5° and 65.1° for two independent molecules in the asymmetric unit nih.gov. A similar twisted conformation is expected for this compound due to the steric hindrance from the ortho-fluoro substituents.

The amide linkage itself is generally planar. The bond lengths and angles would be within normal ranges for N-aryl amides. The C=O bond length is typically around 1.23 Å, and the amide C-N bond is around 1.34 Å, exhibiting partial double-bond character.

Intermolecular interactions play a key role in the crystal packing. A prominent interaction in the crystal structures of N-phenylbenzamides is intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule nih.govnih.gov. This N-H···O=C interaction often links molecules into chains or sheets. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may further stabilize the crystal lattice iucr.orgiucr.org. The presence of fluorine atoms could also introduce C-H···F or F···F interactions.

Table 5: Predicted Crystallographic Parameters and Interactions for this compound (based on analogous structures)

| Parameter | Expected Feature / Value | Basis of Prediction |

|---|---|---|

| Molecular Conformation | Non-coplanar aromatic rings | Steric hindrance from ortho-substituents nih.gov |

| Dihedral Angle (Benzoyl vs. N-phenyl) | ~50 - 70° | Analogy with 2,6-dichloro-N-phenylbenzamide nih.gov |

| Primary Intermolecular Interaction | N-H···O=C hydrogen bonding | Common feature in N-phenylbenzamide crystals nih.govnih.gov |

| Secondary Interactions | π-π stacking, C-H···F contacts | Observed in similar aromatic structures iucr.orgiucr.org |

| Intramolecular Interaction | N-H···O(nitro) hydrogen bond | Proximity of N-H and ortho-NO₂ groups researchgate.net |

In-depth Structural Analysis of this compound Awaits Experimental Crystallographic Data

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of single-crystal X-ray diffraction (SC-XRD) studies for the chemical compound this compound. While the synthesis and basic properties of this molecule are documented, detailed experimental data regarding its three-dimensional structure, molecular geometry, and the intricacies of its intermolecular interactions in the solid state are not publicly available.

The specific arrangement of atoms, bond lengths, and bond angles, which are fundamental to understanding the compound's chemical behavior and physical properties, remain undetermined. Consequently, a thorough analysis of its conformational flexibility, including the torsion angles that dictate the spatial relationship between its difluoronitrophenyl and phenyl rings, cannot be performed at this time.

Furthermore, an investigation into the supramolecular assembly of this compound, which is governed by non-covalent interactions, is contingent upon the availability of its crystal structure. The potential for hydrogen bonding networks, such as N–H···O, C–H···O, and C–H···N, as well as aromatic stacking interactions like π···π and C–H···π, can be hypothesized based on the structural motifs present in related N-phenylbenzamide derivatives. However, without experimental data, the specific nature, strength, and directionality of these interactions within the crystal lattice of the title compound remain speculative.

Until a single-crystal X-ray diffraction study of this compound is conducted and its results are made publicly accessible, a detailed and scientifically rigorous article on its structural elucidation and advanced characterization, as per the requested outline, cannot be generated. The scientific community looks forward to future research that will shed light on the precise solid-state architecture of this compound.

Intermolecular Interactions and Supramolecular Assembly

Halogen Bonding Characterization

In the molecular structure of this compound, the fluorine atoms, and potentially the nitro group, are expected to play a significant role in directing the crystal packing through various non-covalent interactions, including halogen bonding. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule.

The presence of two fluorine atoms ortho to the amide linkage introduces the possibility of intramolecular interactions that influence the molecule's conformation. However, their primary role in the crystal lattice is likely to be in forming intermolecular contacts. While fluorine is the least polarizable of the halogens and generally forms weaker halogen bonds, the electron-withdrawing nature of the adjacent nitro group and the benzoyl moiety would enhance the electrophilic character of the C-F bond, making fluorine a more viable halogen bond donor.

Furthermore, C−H···F interactions are also anticipated to be prevalent, where the fluorine atoms act as weak hydrogen bond acceptors. The interplay between these weaker halogen and hydrogen bonds, in conjunction with stronger N−H···O hydrogen bonds, dictates the final crystal structure.

Polymorphism and Crystal Engineering in N-Phenylbenzamide Systems

The N-phenylbenzamide moiety is recognized for its propensity to exhibit polymorphism, which is the ability of a compound to crystallize in multiple distinct crystal structures with different physicochemical properties. This phenomenon is rooted in the conformational flexibility of the molecule and the variety of intermolecular interactions it can form.

It is highly probable that this compound can exist in multiple polymorphic forms. The identification and characterization of these forms would rely on techniques such as single-crystal and powder X-ray diffraction, thermal analysis (e.g., DSC), and spectroscopy (e.g., IR, Raman). Each polymorph would exhibit a unique set of crystallographic parameters.

To illustrate the potential diversity, the crystallographic data for two different polymorphs of a related N-phenylbenzamide derivative are presented below.

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pna2₁ | P-1 |

| a (Å) | 10.123 | 8.456 |

| b (Å) | 12.543 | 9.876 |

| c (Å) | 15.678 | 11.234 |

| α (°) | 90 | 78.90 |

| β (°) | 90 | 85.43 |

| γ (°) | 90 | 88.12 |

| Z | 4 | 2 |

This table presents hypothetical data for illustrative purposes, based on typical values for organic molecules.

The formation of different polymorphs in N-phenylbenzamide systems is primarily governed by a delicate balance between molecular conformation and a network of intermolecular interactions.

Conformation: The N-phenylbenzamide core is not rigid. The key conformational flexibility arises from the rotation around the C-N amide bond and the C-C bonds connecting the phenyl rings to the amide group. The presence of ortho-substituents, such as the two fluorine atoms in this compound, is known to induce a non-planar conformation. nih.gov This twisting of the phenyl rings relative to the amide plane is a critical factor in determining how the molecules pack in the solid state. Different polymorphs can "trap" different molecular conformations.

Weak Forces: The stability of each polymorphic form is determined by the sum of all intermolecular interactions. While the classic N−H···O hydrogen bond is a strong and often primary interaction in N-phenylbenzamides, weaker forces play a crucial and variable role in directing polymorphism. mdpi.com These include:

C−H···O and C−H···N interactions: These are ubiquitous and contribute significantly to the lattice energy.

π···π stacking: The aromatic rings can stack in various ways (e.g., parallel, T-shaped), and the nature of this stacking can differ between polymorphs. The electrostatic potential across the N-phenylbenzamide group, with alternating positive and negative regions, influences the nature of these π···π interactions. mdpi.com

Halogen-related interactions: As discussed in section 3.2.2.3, C-F···O and C-H···F interactions will be important in the case of this compound.

The competition and interplay between these various interactions can lead to multiple, energetically similar crystal packing arrangements, resulting in polymorphism.

Computational methods, particularly the generation of a crystal energy landscape, are powerful tools for predicting and understanding the polymorphism of flexible molecules like this compound. A crystal energy landscape is a plot of the lattice energy of a vast number of hypothetical crystal structures versus their density or other geometric parameters.

This computational approach involves:

Conformational analysis: Determining the low-energy conformations of the isolated molecule.

Crystal packing prediction: Generating a multitude of possible crystal packings for the low-energy conformers.

Energy minimization: Calculating the lattice energy of each hypothetical crystal structure.

The resulting landscape reveals the set of energetically plausible crystal structures. The structures that lie at the global minimum and other low-energy local minima on this landscape represent the most likely polymorphs to be observed experimentally. For benzamide (B126) and its derivatives, crystal structure prediction has been shown to successfully identify known polymorphs as low-energy packings. figshare.comresearchgate.net

The crystal energy landscape for this compound would likely show a number of structures within a narrow energy range (a few kJ/mol) of the global minimum, indicating a high probability of polymorphism. Furthermore, analysis of the computationally predicted structures can provide insights into the specific intermolecular interactions that stabilize each potential polymorph, thereby guiding experimental efforts to crystallize and isolate them. The density of the lattice energy landscape can also be indicative of the likelihood of disorder, with a denser landscape suggesting a higher probability of disordered structures. acs.org

Theoretical and Computational Investigations of 2,6 Difluoro 3 Nitro N Phenylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a powerful lens through which to examine molecular systems at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, allow for the prediction of a wide array of molecular properties, from geometric parameters to energetic stability and spectroscopic signatures.

Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry due to its favorable balance of computational cost and accuracy. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron problem. For a molecule like 2,6-difluoro-3-nitro-N-phenylbenzamide, DFT can provide a detailed understanding of its structural and electronic properties.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a 6-31G basis set, the geometry of this compound can be optimized to find its minimum energy conformation. rjptonline.org This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

The presence of the two fluorine atoms and a nitro group on one phenyl ring, and the amide linkage to another phenyl ring, introduces significant steric and electronic effects that dictate the molecule's preferred conformation. The energetic profile can be explored by systematically rotating key dihedral angles, such as those around the amide bond and the bond connecting the phenyl rings to the amide group, to identify rotational barriers and stable conformers. For aromatic nitro compounds, the orientation of the nitro group relative to the aromatic ring is a key factor in determining stability. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Value |

| C-N (amide) bond length | 1.35 Å |

| C=O (amide) bond length | 1.23 Å |

| Dihedral Angle (Phenyl-Amide) | 30° |

| Dihedral Angle (Amide-Phenyl) | 45° |

| C-NO2 bond length | 1.48 Å |

Note: The data in this table is hypothetical and serves as an illustration of the type of results obtained from geometry optimization calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. chemicalbook.com

For this compound, the HOMO is expected to be localized primarily on the phenyl ring attached to the nitrogen of the amide group, which is generally more electron-rich. The LUMO is anticipated to be concentrated on the difluoro-nitrophenyl ring, particularly on the nitro group, which is a strong electron-withdrawing group. This distribution of frontier orbitals suggests that the molecule would be susceptible to nucleophilic attack on the difluoro-nitrophenyl ring and electrophilic attack on the other phenyl ring. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.3 |

Note: The data in this table is hypothetical and intended to represent typical values for a molecule of this nature.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In this compound, the MEP surface would likely show the most negative potential localized around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group. libretexts.org These regions would be the primary sites for electrophilic attack. Conversely, the most positive potential would be expected around the hydrogen atom of the amide group and potentially near the carbon atoms attached to the fluorine atoms and the nitro group, indicating these as likely sites for nucleophilic attack. rjptonline.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It allows for the investigation of charge delocalization through the analysis of interactions between filled (donor) and empty (acceptor) orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule.

For this compound, NBO analysis would reveal the nature of the covalent bonds, the hybridization of the atoms, and the extent of electron delocalization. Significant delocalization would be expected within the phenyl rings and across the amide linkage. The analysis would also quantify the stabilization energies associated with hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds.

Table 3: Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) of C=O | π(C-N) of amide | 25.5 |

| LP(N) of amide | π(C=O) of amide | 45.2 |

| π(Phenyl) | π(C-N) of amide | 15.8 |

| LP(O) of NO2 | σ(C-N) of nitro | 8.1 |

Note: The data in this table is hypothetical and illustrates the type of information obtained from an NBO analysis.

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done at the optimized geometry and provide information about the vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of bonds.

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks for the functional groups present. For instance, the N-H stretching vibration of the amide group would appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide would be a strong band around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would be expected around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The C-F stretching vibrations would also have characteristic frequencies. Comparison of the simulated spectrum with an experimentally obtained spectrum can help in the confirmation of the molecular structure.

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C=O Stretch (Amide I) | 1675 |

| NO2 Asymmetric Stretch | 1550 |

| NO2 Symmetric Stretch | 1360 |

| C-F Stretch | 1250 |

Note: The data in this table is hypothetical. Calculated frequencies are often scaled to better match experimental values.

Semi-Empirical Methods for Electronic Structure

Semi-empirical quantum chemistry methods, which are based on the Hartree-Fock formalism, serve as a computationally efficient approach for investigating the electronic structure of large molecules. wikipedia.org These methods utilize approximations and empirical parameters to simplify calculations, making them faster than ab initio methods. wikipedia.org For a molecule like this compound, semi-empirical methods such as AM1, PM6, or those based on Density Functional Tight Binding (DFTB) could be employed. nih.gov

These calculations would yield valuable information on the molecule's electronic properties, such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. This data helps in understanding the molecule's reactivity and potential interaction sites. Modern semi-empirical methods, sometimes combined with machine learning, have shown considerable promise for applications in drug discovery by reliably modeling drug-like molecules. nih.gov

Table 1: Comparison of Common Semi-Empirical Methods

| Method | Basis | Key Features |

| AM1 | NDDO-based | A modification of MNDO with improved treatment of hydrogen bonding. |

| PM6 | NDDO-based | Re-parameterized for a wider range of elements and improved accuracy over previous methods. |

| DFTB | Density-Functional Tight-Binding | An approximate density functional theory method, computationally efficient and suitable for large systems. aps.org |

| PM7 | NDDO-based | An updated version of PM6 with further refinements to improve accuracy. nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes and intermolecular interactions that are crucial for understanding a molecule's function and properties in different environments.

MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern how molecules interact with each other and with their environment. For this compound, simulations could reveal how the fluorine and nitro substituents influence its interaction with solvent molecules or potential binding partners. Studies on similar molecules have used MD simulations to understand how specific interactions, like hydrogen bonds, stabilize the active sites of enzymes. nih.gov

The flexibility of the N-phenylbenzamide scaffold allows for various conformations, which can be explored using MD simulations. These simulations can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. While tautomerism is less likely in this compound compared to molecules with more acidic protons, MD simulations could, in principle, be used to study such equilibria if relevant tautomeric forms were plausible.

Computational Crystallography

Computational crystallography involves the use of theoretical models to predict and analyze crystal structures. This field is particularly important for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Predicting the crystal structure of a molecule from its chemical diagram is a significant challenge in computational chemistry. Various algorithms can be used to generate plausible crystal packing arrangements, which are then ranked based on their calculated lattice energies. For a molecule like this compound, these predictions could guide experimental efforts to crystallize different polymorphs. The study of polymorphism is important as different crystal forms can have different stabilities and properties. nih.govrsc.org

Once an experimental crystal structure is determined via X-ray diffraction, theoretical models can be used to validate and refine the results. By comparing the experimentally determined bond lengths, bond angles, and torsion angles with those calculated using quantum mechanical methods, the accuracy of the experimental structure can be assessed. For instance, in related benzamide (B126) derivatives, the dihedral angles between the phenyl rings are a key structural feature that can be compared between experimental and theoretical models. nih.gov

Reaction Mechanisms and Chemical Transformations of 2,6 Difluoro 3 Nitro N Phenylbenzamide

Mechanistic Studies of 2,6-Difluoro-3-nitro-N-phenylbenzamide Formation

The formation of this compound typically involves the creation of an amide bond between a 2,6-difluoro-3-nitrobenzoic acid derivative and aniline (B41778). The mechanism of this transformation is a cornerstone of organic chemistry, centered around nucleophilic acyl substitution.

Proposed Reaction Pathways and Intermediates

The primary pathway for the synthesis of this compound is the reaction between an activated form of 2,6-difluoro-3-nitrobenzoic acid and aniline. The activation of the carboxylic acid is crucial and can be achieved through several methods, each involving distinct intermediates.

Pathway 1: Acyl Chloride Intermediate A common and efficient method involves converting the carboxylic acid to its more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Step 1: Activation. The carboxylic acid reacts with thionyl chloride to form 2,6-difluoro-3-nitrobenzoyl chloride.

Step 2: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of aniline attacks the highly electrophilic carbonyl carbon of the acyl chloride.

Step 3: Formation of Tetrahedral Intermediate. This attack results in the formation of a transient tetrahedral intermediate.

Step 4: Elimination and Proton Transfer. The intermediate collapses, expelling a chloride ion. A subsequent deprotonation of the nitrogen atom, often by another molecule of aniline or a mild base, yields the final amide product, this compound, and hydrochloric acid. masterorganicchemistry.com

Pathway 2: Use of Coupling Reagents Direct condensation of the carboxylic acid and aniline can be facilitated by coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC). peptide.combachem.com These reagents work by activating the carboxylic acid to form a highly reactive intermediate.

Step 1: O-Acylisourea Intermediate Formation. The carboxylate oxygen of 2,6-difluoro-3-nitrobenzoic acid attacks the carbodiimide (B86325) (e.g., DCC), forming a highly reactive O-acylisourea intermediate. masterorganicchemistry.com

Step 2: Nucleophilic Attack. Aniline then attacks the carbonyl carbon of this activated intermediate.

Step 3: Tetrahedral Intermediate and Product Formation. A tetrahedral intermediate is formed, which then collapses to give the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea). masterorganicchemistry.compeptide.com

Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to minimize side reactions and reduce the risk of racemization if chiral centers are present. peptide.com

Elucidation of Transition States and Activation Energies

The reaction proceeds through a high-energy tetrahedral intermediate, and the steps leading to and from this intermediate involve distinct transition states. For the direct condensation between a carboxylic acid and an amine, the reaction involves a four-membered transition state where bonds are concurrently formed (C-N, O-H) and broken (C-O, N-H). researchgate.net The activation barrier for this direct reaction is typically high, which is why activation via acyl chlorides or coupling agents is preferred.

In an activated system (e.g., acyl chloride pathway), the rate-determining step is generally the collapse of the tetrahedral intermediate. The stability of this intermediate and the energy of the transition states leading to and from it are influenced by the substituents on both the benzoyl and phenyl rings. Quantifying these energy barriers requires detailed computational analysis, which can predict the most probable reaction pathways by comparing the activation energies of different steps. researchgate.net

Role of Fluorine and Nitro Substituents in Directing Regioselectivity and Reactivity

The substituents on the benzoyl ring have a profound impact on the reactivity of the molecule during its synthesis.

Reactivity Enhancement: Both the fluorine atoms and the nitro group are strongly electron-withdrawing. nih.govyoutube.com Their combined inductive and resonance effects pull electron density away from the aromatic ring and, crucially, from the carbonyl carbon of the benzoic acid precursor. This increased electrophilicity of the carbonyl carbon makes it significantly more susceptible to nucleophilic attack by aniline, thereby increasing the rate of the amidation reaction. researchgate.net

Regioselectivity in Precursor Synthesis: The synthesis of the precursor, 2,6-difluoro-3-nitrobenzoic acid, relies on the directing effects of the substituents already present on the ring. For instance, the nitration of 2,6-difluorobenzoic acid would be directed by the existing fluorine and carboxyl groups. The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. youtube.com The regiochemistry of the final product is determined by the specific synthetic route used to assemble the substituted benzene (B151609) ring. Computational studies on electrophilic aromatic nitration show that the formation of intermediates like the σ-complex is crucial in determining the positional selectivity. nih.govresearchgate.net The presence of multiple electron-withdrawing groups generally makes electrophilic substitution reactions more difficult, requiring harsher conditions. nih.gov

Derivatization and Functional Group Interconversions of the Compound

Once formed, this compound can serve as a substrate for further chemical modifications, primarily targeting the nitro group and the amide linkage.

Transformations of the Nitro Group (e.g., Reduction to Amino)

The nitro group is a versatile functional group that can be readily transformed, most commonly through reduction to an amino group. This transformation is a key step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals. A variety of reagents and conditions can be employed for this purpose, offering different levels of chemoselectivity.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. It is generally clean and high-yielding.

Metal-Acid Systems: The use of metals such as iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) is a classic and effective method for nitro group reduction.

Hydride Reagents: While metal hydrides like LiAlH₄ are typically not used for reducing aryl nitro groups to anilines as they can lead to azo compounds, other systems like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can be effective.

Other Reagents: Systems like sodium hydrosulfite or trichlorosilane (B8805176) in the presence of an organic base have also been developed for this transformation. nih.gov

The resulting 3-amino-2,6-difluoro-N-phenylbenzamide is a valuable intermediate for further functionalization, such as diazotization reactions or the formation of heterocyclic structures.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ with Pd/C, PtO₂, or Raney Ni | Hydrogen gas (1 atm or higher), solvent (e.g., MeOH, EtOH) | High efficiency and clean reaction; can sometimes affect other reducible groups. |

| Fe / HCl or CH₃COOH | Refluxing in acidic medium | Cost-effective and widely used, though workup can be cumbersome. |

| SnCl₂ / HCl | Concentrated HCl | Effective but tin waste is an environmental concern. |

| NaBH₄ / Catalyst (e.g., Ni(PPh₃)₄) | Solvent (e.g., EtOH) at room temperature | Milder conditions; NaBH₄ alone is not sufficient to reduce nitro groups. researchgate.net |

| Trichlorosilane (HSiCl₃) / Organic Base (e.g., TEA) | Mild, metal-free conditions | Offers good functional group tolerance. nih.gov |

Reactions Involving the Amide Linkage (e.g., N-Alkylation, Hydrolysis)

The amide bond in this compound, while generally stable, can undergo specific reactions under appropriate conditions.

N-Alkylation The hydrogen atom on the amide nitrogen is acidic (though much less so than a carboxylic acid) and can be removed by a strong base. masterorganicchemistry.com The resulting amidate anion is a potent nucleophile that can react with alkylating agents.

Mechanism: The reaction typically proceeds via an Sₙ2 mechanism. A strong base, such as potassium hydroxide (B78521) (KOH) or lithium diisopropylamide (LDA), is used to deprotonate the amide. mdpi.comnih.gov The resulting anion then attacks an alkyl halide (e.g., benzyl (B1604629) chloride) to form the N-alkylated product. Phase-transfer catalysts can be employed to facilitate the reaction, especially under solvent-free conditions using microwave irradiation. mdpi.com

Hydrolysis The amide bond can be cleaved back to the parent carboxylic acid (2,6-difluoro-3-nitrobenzoic acid) and aniline through hydrolysis. This reaction can be catalyzed by either acid or base, though it often requires forcing conditions due to the resonance stability of the amide bond.

Base-Catalyzed Hydrolysis: This involves the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. researchgate.net This forms a tetrahedral intermediate, which then expels the aniline fragment as an anion (a poor leaving group, hence the need for harsh conditions). Proton transfer then yields the carboxylate salt and aniline. researchgate.netslideshare.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon much more electrophilic. A water molecule can then act as a nucleophile, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of aniline (as an anilinium ion) lead to the carboxylic acid. rsc.org

| Reaction | Typical Reagents and Conditions | Product |

|---|---|---|

| N-Alkylation | 1. Strong base (e.g., KOH, LDA) 2. Alkyl halide (R-X) | N-alkyl-2,6-difluoro-3-nitro-N-phenylbenzamide |

| Alkaline Hydrolysis | Aqueous base (e.g., NaOH, KOH), heat | 2,6-difluoro-3-nitrobenzoic acid (as salt) and aniline |

| Acidic Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl), heat | 2,6-difluoro-3-nitrobenzoic acid and aniline (as salt) |

Modifications on the Fluorinated Benzamide (B126) Ring (e.g., Nucleophilic Aromatic Substitution Reactions)

The fluorinated benzamide ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the presence of two fluorine atoms and a nitro group, all of which are strong electron-withdrawing groups. These substituents significantly reduce the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The fluorine atoms, particularly the one at the C-6 position which is ortho to the nitro group, and the one at the C-2 position which is para to the nitro group's influence through the benzene ring, are expected to be the most likely leaving groups in SNAr reactions. The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, which is a key factor in facilitating this type of substitution. nih.govstackexchange.com

Detailed research on analogous compounds, such as those containing a 2,6-difluoro-3-nitrophenyl moiety, demonstrates the feasibility of displacing the fluoride (B91410) ions with various nucleophiles. For instance, studies on similar activated aromatic systems show that amines, alkoxides, and thiolates can serve as effective nucleophiles. abdn.ac.ukbeilstein-journals.org

In a hypothetical reaction, treating this compound with a primary or secondary amine would be expected to result in the substitution of one of the fluorine atoms. The regioselectivity of this substitution would be influenced by both electronic and steric factors. The fluorine at the C-6 position is electronically more activated due to the direct ortho relationship with the nitro group.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions on the Fluorinated Benzamide Ring

| Nucleophile | Reagent Example | Potential Product |

| Amine | Butylamine | 2-fluoro-6-(butylamino)-3-nitro-N-phenylbenzamide |

| Alkoxide | Sodium methoxide | 2-fluoro-6-methoxy-3-nitro-N-phenylbenzamide |

| Thiolate | Sodium thiophenoxide | 2-fluoro-3-nitro-6-(phenylthio)-N-phenylbenzamide |

Chemical Transformations on the N-Phenyl Ring

The N-phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The amide linkage (-NH-CO-) as a whole influences the reactivity of this ring. The nitrogen atom's lone pair of electrons can be delocalized into the N-phenyl ring, thereby activating it towards electrophilic attack. This activating effect directs incoming electrophiles to the ortho and para positions. stackexchange.comguidechem.com

However, steric hindrance from the bulky benzamide group can impede substitution at the ortho positions. stackexchange.com Consequently, electrophilic substitution on the N-phenyl ring of N-phenylbenzamide derivatives predominantly occurs at the para position. askiitians.comchegg.com

Common electrophilic aromatic substitution reactions that could be performed on the N-phenyl ring include nitration, halogenation, and Friedel-Crafts reactions, though the latter may be complicated by the presence of the deactivating nitro group on the other ring.

Nitration: The nitration of N-phenylbenzamide is a well-documented reaction. stackexchange.comguidechem.comchegg.com Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the para position of the N-phenyl ring, yielding 2,6-difluoro-3-nitro-N-(4-nitrophenyl)benzamide.

Halogenation: Similarly, halogenation, for instance with bromine in the presence of a Lewis acid catalyst, would likely result in the formation of the corresponding para-bromo derivative, 2,6-difluoro-N-(4-bromophenyl)-3-nitrobenzamide.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the N-Phenyl Ring

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 2,6-difluoro-3-nitro-N-(4-nitrophenyl)benzamide |

| Bromination | Br₂, FeBr₃ | 2,6-difluoro-N-(4-bromophenyl)-3-nitrobenzamide |

| Sulfonation | SO₃, H₂SO₄ | 4-(2,6-difluoro-3-nitrobenzamido)benzenesulfonic acid |

An in-depth analysis of the non-biological structure-property relationships of the chemical compound this compound reveals the significant impact of its substituent groups on its molecular characteristics. The interplay between the fluoro and nitro functionalities governs its electronic properties, conformational behavior, and solid-state packing.

Potential Applications of 2,6 Difluoro 3 Nitro N Phenylbenzamide in Advanced Chemical Materials Excluding Biological/agrochemical Efficacy/toxicity

Utilization as a Synthetic Building Block in Organic Synthesis

The reactivity of 2,6-difluoro-3-nitro-N-phenylbenzamide, stemming from its distinct functional groups, positions it as a versatile synthetic intermediate. The presence of fluorine atoms, a nitro group, and an amide linkage allows for a variety of chemical transformations, making it a valuable precursor for more complex molecular structures.

Precursor for Complex Organic Molecular Architectures

The this compound scaffold can serve as a starting point for the synthesis of a diverse range of complex organic molecules, particularly heterocyclic compounds. N-heterocyclic compounds are of immense interest due to their widespread occurrence in bioactive natural products and pharmaceuticals. nih.gov The reactive sites on the aromatic rings of this compound can be functionalized to construct fused ring systems. For instance, the nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form various nitrogen-containing heterocycles. The fluorine atoms can also be substituted under specific conditions, further expanding the synthetic possibilities.

Key Intermediate in Multi-Step Synthetic Pathways

In multi-step syntheses, the strategic introduction of functional groups is crucial. This compound can act as a key intermediate, where its inherent functionalities are sequentially modified to build up a target molecule. For example, in the synthesis of a potential PET agent for imaging B-Raf(V600E) in cancers, a related compound, 2,6-difluorobenzoic acid, was used as a starting material in a nine-step synthesis. nih.gov This highlights the utility of the difluorinated benzoic acid core, a central feature of this compound, in complex synthetic pathways. The nitro group in this compound offers a handle for further transformations. Aromatic nitro compounds are important precursors for a variety of functional groups, including amines, hydroxylamines, and azo compounds, which are valuable in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Relevance in Materials Science

The electronic and structural features of this compound suggest its potential for applications in materials science, particularly in the fields of non-linear optics and electronic materials.

Exploration of Non-Linear Optical (NLO) Properties

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. The NLO response of a molecule is often enhanced by the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the nitro group acts as a strong electron-withdrawing group, while the phenyl ring and the amide linkage can be part of the conjugated system.

Table 1: Factors Influencing NLO Properties of Organic Molecules

| Feature | Influence on NLO Properties |

| **Electron-Withdrawing Groups (e.g., -NO₂) ** | Enhance the second and third-order NLO response by creating intramolecular charge transfer. |

| Electron-Donating Groups | Work in concert with electron-withdrawing groups to increase hyperpolarizability. |

| π-Conjugated System | Facilitates electron delocalization, which is essential for a strong NLO response. |

| Fluorine Atoms | Can modify crystal packing, electronic properties, and enhance thermal and chemical stability. |

Potential in Electronic Materials Research